molecular formula C11H10Cl2N2OS B12594348 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine CAS No. 898228-71-2

2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine

Cat. No.: B12594348
CAS No.: 898228-71-2
M. Wt: 289.2 g/mol
InChI Key: MXVNHKAAAFWOGS-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of the oxazole and methylthio groups under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the oxazole ring.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its use in drug development for treating various diseases.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-5-(5-methyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine
  • 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(ethylthio)pyridine
  • 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)quinoline

Uniqueness

Compared to similar compounds, 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine may exhibit unique chemical reactivity and biological activity due to the specific arrangement of its functional groups

Properties

CAS No.

898228-71-2

Molecular Formula

C11H10Cl2N2OS

Molecular Weight

289.2 g/mol

IUPAC Name

2-(5,6-dichloro-4-methylsulfanylpyridin-3-yl)-5-ethyl-1,3-oxazole

InChI

InChI=1S/C11H10Cl2N2OS/c1-3-6-4-15-11(16-6)7-5-14-10(13)8(12)9(7)17-2/h4-5H,3H2,1-2H3

InChI Key

MXVNHKAAAFWOGS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)C2=CN=C(C(=C2SC)Cl)Cl

Origin of Product

United States

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